molecular formula C12H15N3O2 B2639978 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 347840-95-3

4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2639978
CAS RN: 347840-95-3
M. Wt: 233.271
InChI Key: XHRZFDDZHQRHFP-UHFFFAOYSA-N
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Description

The compound is a derivative of 3,4-dimethoxyphenylacetic acid , which is a type of aromatic compound. It likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and an amine group (NH2), along with a 3,4-dimethoxyphenyl group and a methyl group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3,4-dimethoxyphenylacetic acid have been synthesized through various reactions . For instance, one method involves decarboxylation, aldoxime reaction, and dehydration .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions depending on the conditions. For example, similar compounds have been involved in reactions catalyzed by enzymes like lignin peroxidase .


Physical And Chemical Properties Analysis

Based on the properties of similar compounds, it’s likely that this compound is a solid at room temperature . Other properties such as melting point, boiling point, and solubility would depend on the specific structure of the compound.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Research

Anti-Inflammatory Applications

Antimicrobial Studies

Antimalarial Investigations

Chemical Biology and Synthetic Pathways

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This could include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound only in a well-ventilated area .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-7-11(12(13)15-14-7)8-4-5-9(16-2)10(6-8)17-3/h4-6H,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRZFDDZHQRHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine

CAS RN

347840-95-3
Record name 4-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazol-5-amine
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